molecular formula C15H13FN6O B2705467 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide CAS No. 2380177-98-8

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide

Cat. No.: B2705467
CAS No.: 2380177-98-8
M. Wt: 312.308
InChI Key: UGLYFAJSZJEEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide is a useful research compound. Its molecular formula is C15H13FN6O and its molecular weight is 312.308. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Applications

Compounds with structures related to "N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide" have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, enaminones and pyrazolopyrimidines derivatives have shown significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard treatments like 5-fluorouracil. Additionally, their antimicrobial activity has been explored, providing a basis for the development of new therapeutic agents (S. Riyadh, 2011).

Antiviral Activities

Fluoroquinolones, including derivatives with azetidinyl groups, have demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. Their structural modifications have led to significant enhancements in antibacterial potency, suggesting the importance of such compounds in developing new antibacterial agents (Y. Kuramoto et al., 2003).

Neurological Research Applications

Compounds structurally related to the one have been utilized in neurological research, particularly in imaging studies. For instance, pyrazolopyrimidine derivatives have been synthesized for potential use as PET agents in imaging neuroinflammation, demonstrating the role these compounds play in advancing our understanding of neurological conditions (Xiaohong Wang et al., 2018).

Cancer Research

The exploration of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl) derivatives has yielded potent and selective Met kinase inhibitors, showcasing the therapeutic potential of such compounds in cancer treatment. The development of these inhibitors highlights the critical role of structural exploration in finding new pathways for cancer therapy (G. M. Schroeder et al., 2009).

Properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O/c1-21(15(23)11-2-3-18-7-12(11)16)10-8-22(9-10)14-13(6-17)19-4-5-20-14/h2-5,7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLYFAJSZJEEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.